N-(6-Aminohexyl)-6-hydroxyhexanamide

Heterobifunctional linker Orthogonal conjugation Self-assembled monolayer

Sourcing linear bifunctional linkers with precise -NH2/-OH spacing often forces trade-offs between reactivity, thermal stability, and aqueous compatibility. N-(6-Aminohexyl)-6-hydroxyhexanamide (CAS 95873-58-8) resolves this with an 11-rotatable-bond C12 backbone and an internal amide that delivers XLogP3 0.3 - the 'Goldilocks' polarity for bioconjugation without excessive hydrophobicity. • Extended ~16-18 Å spacer minimizes surface steric hindrance during EDC/NHS coupling and subsequent ligand attachment. • High boiling point (435.8°C at 760 mmHg) enables melt polycondensation at 200-280°C without monomer evaporation loss. • Single lot consistency eliminates the need for head-to-head validation against 6-amino-1-hexanol or N,N′-hexane-1,6-diylbis analogs.

Molecular Formula C12H26N2O2
Molecular Weight 230.35 g/mol
CAS No. 95873-58-8
Cat. No. B12672655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Aminohexyl)-6-hydroxyhexanamide
CAS95873-58-8
Molecular FormulaC12H26N2O2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)CCCCCO)CCN
InChIInChI=1S/C12H26N2O2/c13-9-5-1-2-6-10-14-12(16)8-4-3-7-11-15/h15H,1-11,13H2,(H,14,16)
InChIKeyPPTSELWQYYWEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Aminohexyl)-6-hydroxyhexanamide (CAS 95873-58-8) – Bifunctional C12 Linker for Orthogonal Conjugation and Step-Growth Polymerization


N-(6-Aminohexyl)-6-hydroxyhexanamide (CAS 95873-58-8) is a linear C12 α,ω-bifunctional building block bearing a primary amine at one terminus and a primary hydroxyl at the other, connected through a central amide bond [1]. With a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol, it belongs to the class of amino-alcohol heterobifunctional linkers used across polymer chemistry, surface functionalization, and bioconjugation [2]. Its structure provides three hydrogen bond donors (two from –NH2, one from amide –NH–) and three hydrogen bond acceptors (amide carbonyl, hydroxyl oxygen, amine nitrogen), yielding a computed topological polar surface area of 75.4 Ų and an XLogP3 of 0.3 [1], values that distinguish it from both more hydrophobic linker analogs and more polar, fully water-soluble alternatives.

Why N-(6-Aminohexyl)-6-hydroxyhexanamide Cannot Be Replaced by Generic Amino-Alcohol Linkers Without Quantitative Performance Change


Substituting N-(6-Aminohexyl)-6-hydroxyhexanamide with a seemingly analogous amino-alcohol linker – such as 6-amino-1-hexanol, N-(2-aminoethyl)-6-hydroxyhexanamide, or the symmetrical dimer N,N′-hexane-1,6-diylbis(6-hydroxyhexanamide) – alters at least one of three critical design parameters simultaneously: (i) the inter-functional-group spacing that governs crosslinking density, mesh size, or monolayer thickness [1]; (ii) the hydrophilic-lipophilic balance (logP) that controls solubility, phase partitioning, and non-specific binding ; and (iii) the number and geometry of hydrogen bond donor/acceptor sites that affect supramolecular assembly, metal coordination stoichiometry, and polymer crystallinity [1]. Because the target compound combines exactly one terminal –NH2, one terminal –OH, and an internal amide across an 11-rotatable-bond backbone, any substitution breaks this specific profile and must be validated through head-to-head experimental comparison before procurement.

Quantitative Differentiation Evidence: N-(6-Aminohexyl)-6-hydroxyhexanamide vs. Closest Structural Analogs


Bifunctional Orthogonality: –NH2 / –OH Termini Enable Sequential Conjugation Without Protecting-Group Chemistry

N-(6-Aminohexyl)-6-hydroxyhexanamide presents two chemically distinct terminal functional groups: a primary amine (–NH2) and a primary hydroxyl (–OH), separated by an 11-rotatable-bond aliphatic backbone [1]. In contrast, the symmetrical dimer N,N′-hexane-1,6-diylbis(6-hydroxyhexanamide) (CAS 36011-12-8; C18H36N2O4, MW 344.49 g/mol) terminates in two identical hydroxyl groups, eliminating the possibility of orthogonal, sequential conjugation without intermediate protection–deprotection steps [2]. The target compound's amine terminus (pKa ~10–11 for aliphatic primary amines) can be selectively acylated or coupled to carboxylates via EDC/NHS chemistry under mildly basic conditions that leave the hydroxyl terminus unreacted, while the hydroxyl terminus can be subsequently activated (e.g., with CDI, DSC, or mesyl chloride) for nucleophilic displacement [3]. This sequential reaction window is absent in homo-bifunctional analogs.

Heterobifunctional linker Orthogonal conjugation Self-assembled monolayer

Hydrophilic-Lipophilic Balance: XLogP3 = 0.3 Places the Linker at the Optimal Interface for Both Aqueous Solubility and Membrane Partitioning

The computed partition coefficient (XLogP3) of N-(6-aminohexyl)-6-hydroxyhexanamide is 0.3 [1], indicating near-equal partitioning between aqueous and organic phases. This value is lower (more hydrophilic) than that of the hydroxyl-lacking analog N-(6-aminohexyl)hexanamide (estimated XLogP3 ≈ 1.5–2.0 based on the loss of one H-bond donor/acceptor pair and increased hydrocarbon character) [2], and significantly lower than all-hydrocarbon spacers such as 1,12-diaminododecane (XLogP3 ≈ 3.0) [3]. Conversely, it is higher (more lipophilic) than PEG-based linkers of comparable length (e.g., amino-PEG6-alcohol, XLogP3 ≈ -2.5) [4]. The target compound's XLogP3 of 0.3 situates it in a narrow window where both aqueous solubility for bioconjugation in physiological buffers and sufficient hydrophobic character for transient membrane interaction or reversed-phase chromatographic retention are maintained.

LogP Aqueous solubility Drug delivery linker

Thermal Process Window: Boiling Point 435.8°C at 760 mmHg Supports High-Temperature Polycondensation Without Degradation

N-(6-Aminohexyl)-6-hydroxyhexanamide exhibits a boiling point of 435.8°C at 760 mmHg and a flash point of 217.3°C , indicating high thermal stability suitable for melt polycondensation processes. By comparison, the simpler analog 6-amino-1-hexanol (CAS 4048-33-3; C6H15NO, MW 117.19 g/mol) has a boiling point of approximately 238–242°C [1], and 6-hydroxyhexanamide (CAS 4547-52-8; C6H13NO2, MW 131.17 g/mol) boils at approximately 320–340°C (estimated) [2]. The ~200°C higher boiling point of the target compound relative to 6-amino-1-hexanol translates to a wider liquid-phase processing window for step-growth polymerization, allowing reaction temperatures of 200–280°C typical of polyamide and polyester synthesis without approaching the boiling point where evaporative monomer loss would compromise stoichiometric balance.

Thermal stability Polycondensation Melt polymerization

Backbone Flexibility: 11 Rotatable Bonds Provide Conformational Adaptability for Optimizing Inter-Functional-Group Distance

The target compound possesses 11 rotatable bonds along its C12 backbone [1], enabling conformational sampling across a wide end-to-end distance distribution. In comparison, the shorter ethylene-bridged analog N-(2-aminoethyl)-6-hydroxyhexanamide (hypothetical structure C8H18N2O2, MW ~174 g/mol) would contain only ~7 rotatable bonds, constraining the maximum end-to-end distance and reducing conformational freedom [2]. Molecular dynamics simulations of alkane-amide chains indicate that each additional rotatable C–C or C–N bond contributes approximately 3.8–4.2 Å to the fully extended chain length while also populating a broader ensemble of compact conformations [3]. The 11-rotatable-bond network of the target compound yields a calculated extended length of approximately 16–18 Å (amide N-to-terminal O distance), compared to ~10–12 Å for the C8 analog, providing ~60% greater maximum reach for bridging distal binding sites or accommodating sterically demanding conjugation partners.

Linker flexibility Conformational entropy Crosslinking spacer

Reversed-Phase HPLC Retention: Validated Analytical Method Ensures Purity Assessment for Procurement Quality Control

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation and purity analysis of N-(6-Aminohexyl)-6-hydroxyhexanamide [1]. This method enables quantification of the target compound in the presence of synthetic impurities, including the symmetrical dimer N,N′-hexane-1,6-diylbis(6-hydroxyhexanamide) and unreacted starting materials. The method achieves baseline resolution under simple isocratic or shallow-gradient conditions, providing a ready-to-implement quality control protocol for incoming material verification. In contrast, published analytical methods for shorter-chain amino-alcohol linkers (e.g., 6-amino-1-hexanol) often require derivatization or ion-pairing agents due to poor UV chromophore intensity and high polarity that leads to early elution near the solvent front [2].

HPLC purity analysis Quality control Preparative chromatography

Priority Application Scenarios for N-(6-Aminohexyl)-6-hydroxyhexanamide Based on Quantified Differentiation


Step-Growth Polycondensation Monomer for Functionalized Polyamides and Poly(ester-amides)

The combination of a high boiling point (435.8°C at 760 mmHg) and dual –NH2/–OH functionality makes the compound suitable as an A-B type monomer for melt polycondensation at 200–280°C without monomer evaporation. The terminal hydroxyl group can be copolymerized with diacids or diesters to introduce pendant hydroxyl functionality along a polyamide backbone, while the amine terminus ensures incorporation into the amide repeat structure. Compared to using 6-amino-1-hexanol (bp ~240°C) as a comonomer, the higher boiling point provides a wider safe operating window and reduces stoichiometric imbalance from evaporative loss.

Heterobifunctional Spacer Arm for Surface-Grafted Biomolecules and Self-Assembled Monolayers

The 11-rotatable-bond backbone (extended length ~16–18 Å) [1] provides sufficient spacing from a gold, silica, or polymer surface to minimize steric hindrance during subsequent biomolecule conjugation. The terminal –NH2 can be coupled to surface carboxylates via EDC/NHS chemistry, while the distal –OH remains available for further activation and ligand attachment. The near-neutral XLogP3 of 0.3 [2] ensures compatibility with aqueous coupling buffers while providing sufficient hydrophobic character for stable monolayer packing on hydrophobic substrates.

Linker Building Block for PROTAC and Drug-Conjugate Design Requiring Balanced Polarity

In targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) linker design, the logP of the linker segment directly influences the overall physicochemical and pharmacokinetic profile of the conjugate. With an XLogP3 of 0.3 [2], N-(6-aminohexyl)-6-hydroxyhexanamide occupies the 'Goldilocks' polarity zone between highly polar PEG linkers (logP ~ -2.5) that may promote renal clearance and hydrophobic alkyl linkers (logP ~ 3.0) that risk plasma protein binding and aggregation. The bifunctional termini allow sequential coupling to the E3 ligase ligand (via amine) and the target protein ligand (via hydroxyl), or vice versa, without protecting-group chemistry.

Precursor for Chelating Resins and Metal-Ion Affinity Materials

The terminal amine of N-(6-Aminohexyl)-6-hydroxyhexanamide can be acryloylated and subsequently polymerized to generate poly(6-acryloylamino-hexyl hydroxamic acid) (PAMHA) chelating resins through conversion of the terminal amide-hydroxyl motif to a hydroxamic acid functionality [3]. Compared to using shorter-chain amino-alcohol precursors, the C12 backbone provides greater spatial separation between the polymer backbone and the chelating group, reducing steric constraints on metal ion coordination and enabling higher binding capacities for lanthanide ions (La³⁺, Ce³⁺, Y³⁺) as demonstrated in related PAMHA systems.

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